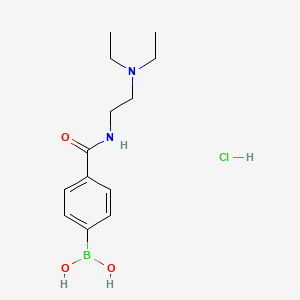

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Overview

Description

“(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the empirical formula C8H11BO2 · HCl . Its molecular weight is 186.44 .

Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a diethylaminoethyl group . The InChI string representation of the molecule is InChI=1S/C13H21BN2O3.ClH/c1-3-16 (4-2)10-9-15-13 (17)11-5-7-12 (8-6-11)14 (18)19;/h5-8,18-19H,3-4,9-10H2,1-2H3, (H,15,17);1H .

Scientific Research Applications

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of carbohydrates, peptides, and other organic compounds. It has also been used to study the structure and function of biological systems, such as enzymes and proteins. In addition, this compound has been used to develop new pharmaceuticals and to study the mechanism of action of existing drugs.

Mechanism of Action

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride binds to proteins and carbohydrates by forming reversible complexes. These complexes are formed through hydrogen bonding and electrostatic interactions between the boronic acid group and the target molecule. The boronic acid group of this compound can also form covalent bonds with carbohydrates, such as glucose and fructose. These covalent bonds can be used to study the structure and function of biological systems.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as DNA polymerase and RNA polymerase. It has also been shown to inhibit the binding of carbohydrates to proteins, which could potentially be used to treat diabetes. In addition, this compound has been shown to interact with cell membranes, which could potentially be used to modulate cell signaling pathways.

Advantages and Limitations for Lab Experiments

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable in aqueous solutions and can be stored for extended periods of time. However, this compound is not suitable for use in biological systems, as it can be toxic to cells. Additionally, this compound is not suitable for use in enzyme assays, as it can inhibit the activity of enzymes.

Future Directions

The potential applications of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride are vast and there are many future directions that can be explored. One potential direction is to use this compound to develop new pharmaceuticals. This compound could be used to modulate the activity of enzymes, proteins, and cell signaling pathways, which could lead to the development of new drugs. Additionally, this compound could be used to study the structure and function of biological systems, such as enzymes and proteins. This could lead to a better understanding of how these systems work and could potentially lead to new treatments for diseases. Finally, this compound could be used to develop new catalysts for the synthesis of organic compounds. This could lead to the development of new materials and products.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name |

[4-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(8-6-11)14(18)19;/h5-8,18-19H,3-4,9-10H2,1-2H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYCSVUEHAFRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCN(CC)CC)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657297 | |

| Record name | (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913835-46-8 | |

| Record name | (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid](/img/structure/B1386848.png)

![7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1386849.png)

![3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid](/img/structure/B1386853.png)

![5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid](/img/structure/B1386854.png)

![3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid](/img/structure/B1386855.png)

![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)

![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)

![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)

![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)

![(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386865.png)